
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 targets Rho family GTPases, which are involved in cell migration, proliferation, and survival. Specifically, this compound 1864 inhibits the activity of RhoA, Rac1, and Cdc42, which are overexpressed in many types of cancer. By inhibiting these GTPases, this compound 1864 disrupts the cytoskeletal organization of cancer cells, leading to decreased cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and metastasis, this compound 1864 has been found to decrease the expression of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 in lab experiments is its specificity for Rho family GTPases. This allows researchers to study the effects of inhibiting these GTPases without affecting other signaling pathways. However, one limitation of this compound 1864 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. Another area of research is the investigation of this compound 1864's potential in other diseases, such as cardiovascular disease and neurological disorders. Furthermore, the combination of this compound 1864 with other cancer therapies is an area of active research, with the goal of improving cancer treatment outcomes.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 involves several steps, including the preparation of 2-ethyl-6-methylphenol, the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form 2-ethyl-6-methylphenyl chloride, and the reaction of 2-ethyl-6-methylphenyl chloride with sodium sulfonate to yield this compound 1864. The overall yield of this compound 1864 is approximately 20%.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound 1864 has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-4-13-7-5-6-12(2)16(13)17-21(18,19)15-10-8-14(20-3)9-11-15/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCKLVZJEVRFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
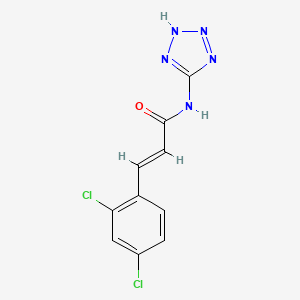
![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
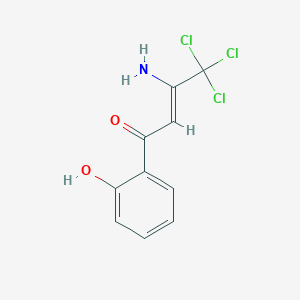
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)
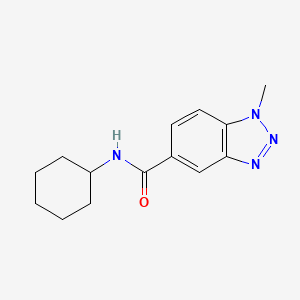
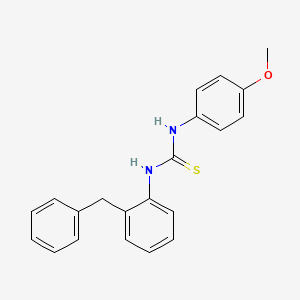
![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)
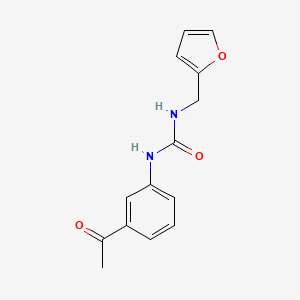
![3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)
![2-[(4-methoxybenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5736840.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736852.png)
![N'-[1-(4-biphenylyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5736856.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5736872.png)
